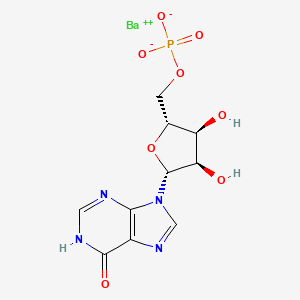

Barium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3249-92-1 |

|---|---|

Molecular Formula |

C10H13BaN4O9P |

Molecular Weight |

501.53 g/mol |

IUPAC Name |

barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate |

InChI |

InChI=1S/C10H13N4O8P.Ba.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;1H2/q;+2;/p-2/t4-,6-,7-,10-;;/m1../s1 |

InChI Key |

URYGWSDOROAQQC-IDIVVRGQSA-L |

SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ba+2] |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Ba+2] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Ba+2] |

Pictograms |

Acute Toxic |

sequence |

N |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of 5’-Inosinic Acid Barium Salt is the adenosine receptor family members , including A1, A2A, A2B, and A3 G-protein coupled receptors. These receptors play a crucial role in various cellular functions and signaling pathways.

Mode of Action

5’-Inosinic Acid Barium Salt interacts with its targets by binding to the adenosine receptors. This binding triggers a series of cellular responses, leading to changes in RNA editing, metabolic enzyme activity, and signaling pathways.

Biochemical Pathways

5’-Inosinic Acid Barium Salt affects the purine biosynthesis and degradation pathways. It is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly, and it is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP).

Pharmacokinetics

It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid. The cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters.

Result of Action

The molecular and cellular effects of 5’-Inosinic Acid Barium Salt’s action are diverse. It has been found to regulate RNA editing, metabolic enzyme activity, and signaling pathways. It also impacts anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic Acid Barium Salt. For instance, the gut microbiota has been found to play a critical role in inosine metabolism, impacting its bioactive effects. Additionally, barium, a component of the compound, can have potential health impacts, and its bioaccumulation needs to be considered.

Biochemical Analysis

Biochemical Properties

5’-Inosinic Acid Barium Salt is involved in several biochemical reactions. It acts as a substrate for enzymes such as inosine monophosphate dehydrogenase, which catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. This reaction is a key step in the synthesis of guanine nucleotides. The compound also interacts with other enzymes involved in purine metabolism, including adenylosuccinate synthetase and adenylosuccinate lyase, which are responsible for the conversion of inosine monophosphate to adenosine monophosphate.

Cellular Effects

5’-Inosinic Acid Barium Salt influences various cellular processes. It plays a role in cell signaling pathways by acting as a precursor for the synthesis of adenosine triphosphate, which is a key molecule in energy transfer within cells. Additionally, it affects gene expression by serving as a substrate for the synthesis of nucleotides that are incorporated into RNA and DNA. The compound also impacts cellular metabolism by participating in the purine nucleotide cycle, which is essential for maintaining the balance of adenine and guanine nucleotides within cells.

Molecular Mechanism

The molecular mechanism of 5’-Inosinic Acid Barium Salt involves its interactions with various biomolecules. It binds to enzymes such as inosine monophosphate dehydrogenase, where it undergoes oxidation to form xanthosine monophosphate. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The compound also acts as an allosteric regulator of certain enzymes, modulating their activity and influencing metabolic fluxes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Inosinic Acid Barium Salt can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of certain metabolic pathways and alterations in gene expression.

Dosage Effects in Animal Models

The effects of 5’-Inosinic Acid Barium Salt vary with different dosages in animal models. At low doses, the compound has been shown to enhance nucleotide synthesis and improve cellular energy metabolism. At high doses, it can cause toxic effects, including disruptions in electrolyte balance and potential barium toxicity. These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

5’-Inosinic Acid Barium Salt is involved in several metabolic pathways. It participates in the purine nucleotide cycle, where it is converted to inosine monophosphate and subsequently to adenosine monophosphate or guanosine monophosphate. The compound also interacts with enzymes such as adenylosuccinate synthetase and adenylosuccinate lyase, which facilitate its conversion to other nucleotides. These interactions are crucial for maintaining nucleotide balance and supporting cellular metabolism.

Transport and Distribution

Within cells, 5’-Inosinic Acid Barium Salt is transported and distributed through various mechanisms. It is taken up by nucleoside transporters, which facilitate its entry into cells. Once inside, the compound can be distributed to different cellular compartments, including the cytoplasm and nucleus, where it participates in nucleotide synthesis and other metabolic processes. The presence of specific transporters and binding proteins helps regulate its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 5’-Inosinic Acid Barium Salt is primarily in the cytoplasm and nucleus. In the cytoplasm, it is involved in nucleotide synthesis and energy metabolism, while in the nucleus, it participates in the synthesis of RNA and DNA. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. These localization mechanisms are essential for its proper function and regulation of cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.